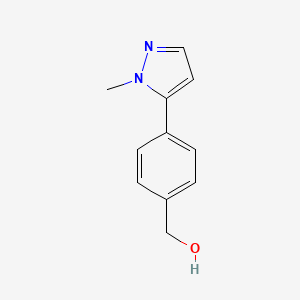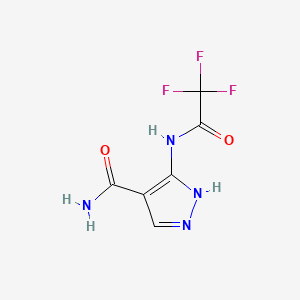
5-Chloroquinoline-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloroquinoline-6-carbaldehyde: is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. The presence of a chloro group at the 5-position and an aldehyde group at the 6-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinoline-6-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. This reaction uses a formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce the aldehyde group into the quinoline ring. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure the selective formylation at the 6-position .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine (TEA) or pyridine.
Major Products:
Oxidation: 5-Chloroquinoline-6-carboxylic acid.
Reduction: 5-Chloroquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Chloroquinoline-6-carbaldehyde is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the preparation of various heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is used to study the structure-activity relationships of quinoline derivatives. It helps in understanding how modifications to the quinoline ring affect biological activity .
Medicine: Quinoline derivatives, including this compound, have shown potential as antimalarial, antimicrobial, and anticancer agents. They are investigated for their ability to inhibit enzymes and receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of these products .
Mécanisme D'action
The mechanism of action of 5-Chloroquinoline-6-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The chloro group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription.
Receptors: Interaction with receptors involved in cell signaling pathways, leading to modulation of cellular responses.
Comparaison Avec Des Composés Similaires
- 2-Chloroquinoline-3-carbaldehyde
- 6-Chloroquinoline-4-carbaldehyde
- 8-Chloroquinoline-5-carbaldehyde
Comparison: While all these compounds share the quinoline core structure, the position of the chloro and aldehyde groups significantly affects their chemical properties and biological activities. 5-Chloroquinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
5-chloroquinoline-6-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJBHHLOSCPCTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)C=O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670379 |
Source


|
| Record name | 5-Chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180421-64-1 |
Source


|
| Record name | 5-Chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)


![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)









